N-(2-hydroxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide
Descripción
This compound belongs to the thieno[2,3-d]pyrimidine acetamide class, characterized by a fused thiophene-pyrimidine core substituted with a methyl group at position 4. The acetamide moiety is further functionalized with a 2-hydroxyphenyl group.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-9-6-10-14(16-8-17-15(10)22-9)21-7-13(20)18-11-4-2-3-5-12(11)19/h2-6,8,19H,7H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFBWBVLHITKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Variations and Functional Group Influence
A. Core Modifications
- Thieno[2,3-d]pyrimidine vs. Pyrimidine Derivatives: The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from simpler pyrimidine analogs (e.g., compound 5.6 in , which lacks the fused thiophene ring). 6-Methyl Substitution: The methyl group at position 6 (shared with compound 5.15 in ) may increase lipophilicity and metabolic stability compared to unsubstituted analogs like 5.12 () .
B. Acetamide Side Chain Modifications
- Aryl Substituents: The 2-hydroxyphenyl group in the target compound contrasts with analogs bearing 4-chlorophenyl (), 3,4-dimethoxyphenyl (Epirimil, ), or 2,3-dichlorophenyl (compound 5.6, ). Hydroxyl groups improve solubility but may reduce membrane permeability compared to halogenated or methoxy-substituted derivatives . Benzothiazole and Quinoxaline Derivatives: Compounds like 4a () and 671200-29-6 () incorporate larger aromatic systems (e.g., benzothiazole or quinoxaline), which may enhance target specificity but increase molecular weight and synthetic complexity .
Physicochemical Properties
*Estimates based on structural similarities to reported analogs.
ADMET Profile
- Metabolism : Methyl and hydroxyl substituents may undergo phase I oxidation (CYP450) and phase II glucuronidation, respectively. Halogenated analogs (e.g., 5.6 ) are more resistant to metabolism but pose higher toxicity risks .
- Toxicity: Limited data exist for the target compound, but analogs like 4a () exhibit low acute toxicity in preclinical models, supporting further evaluation .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
